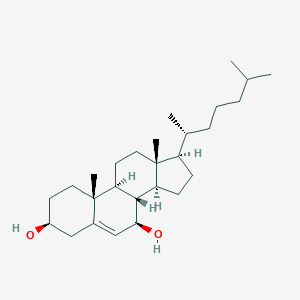

7beta-Hydroxycholesterol

Description

This compound is a natural product found in Heteroxenia ghardaqensis, Bombyx mori, and other organisms with data available.

Properties

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-KGZHIOMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862207 | |

| Record name | Cholest-5-ene-3beta,7beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7beta-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-27-8 | |

| Record name | 7β-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycholesterol, (7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-hydroxycholesterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholest-5-ene-3beta,7beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYCHOLESTEROL, (7.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9616291J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7beta-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7β-Hydroxycholesterol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Introduction: Unveiling 7β-Hydroxycholesterol

7β-hydroxycholesterol (7β-OHC) is an oxysterol, or an oxidized derivative of cholesterol, that has emerged from relative obscurity to become a molecule of significant interest in the fields of biochemistry, cell biology, and drug development. Unlike its isomer, 7α-hydroxycholesterol, which is a key intermediate in the classical pathway of bile acid synthesis, 7β-OHC is primarily generated through the non-enzymatic auto-oxidation of cholesterol by reactive oxygen species (ROS).[1][2][3] This genesis positions 7β-OHC as a crucial biomarker and mediator of oxidative stress. It can also be formed enzymatically from the reduction of 7-ketocholesterol.[3]

Historically, the characterization of 7-hydroxycholesterols dates back to early studies on cholesterol oxidation products. The synthesis and purification of epimeric 7-hydroxycholesterols, including 7β-OHC, were described in the late 1960s, laying the groundwork for future investigations into their biological roles.[4] Initially considered as mere byproducts of cholesterol degradation, a growing body of evidence now implicates 7β-OHC as a potent bioactive lipid with profound effects on cellular function and homeostasis. Its involvement in a spectrum of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, has made it a focal point of intensive research.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological roles of 7β-hydroxycholesterol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this intriguing molecule.

The Biological Landscape of 7β-Hydroxycholesterol: From Physiology to Pathology

7β-hydroxycholesterol exerts a wide array of biological effects, many of which are linked to its ability to induce cellular stress and modulate signaling pathways. Its impact is most notable in the context of chronic diseases characterized by inflammation and oxidative stress.

A Central Player in Atherosclerosis

Elevated levels of 7β-OHC are found in atherosclerotic plaques. Its pro-inflammatory and cytotoxic effects on endothelial cells and macrophages are thought to contribute significantly to the development and progression of atherosclerosis.

Neurodegenerative Implications

The brain, with its high lipid content and metabolic activity, is particularly vulnerable to oxidative damage. Increased levels of 7β-OHC have been detected in the brains of patients with neurodegenerative diseases such as Alzheimer's disease.[1][5] Studies suggest that 7β-OHC contributes to neuroinflammation and neuronal cell death, potentially exacerbating the pathology of these conditions.[1][6][7] For instance, intrahippocampal injection of 7β-OHC in mice has been shown to induce astrocyte and microglial cell activation and increase the levels of pro-inflammatory cytokines.[7]

A Double-Edged Sword in Cancer

The role of 7β-OHC in cancer is complex and appears to be context-dependent. On one hand, its cytotoxic properties have been shown to inhibit the growth of various cancer cell lines, including head and neck squamous cell carcinoma, and it may enhance the efficacy of certain anticancer drugs.[8][9] On the other hand, some studies suggest that it could have pro-tumorigenic effects in certain contexts. Plasma levels of 7β-hydroxycholesterol have been investigated as a possible predictor of lung cancer risk.[10]

Synthesis of 7β-Hydroxycholesterol: Chemical and Enzymatic Strategies

The availability of high-purity 7β-hydroxycholesterol is crucial for research into its biological functions. Both chemical and enzymatic methods have been developed for its synthesis, each with its own advantages and limitations.

Chemical Synthesis: A Step-by-Step Protocol

The most common chemical route to 7β-hydroxycholesterol involves the stereoselective reduction of 7-ketocholesterol.

Experimental Protocol: Synthesis of 7β-Hydroxycholesterol via Reduction of 7-Ketocholesterol

This protocol is based on established methods for the reduction of 7-ketocholesterol.[4]

Materials:

-

7-Ketocholesterol

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether or ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Dissolution: Dissolve 7-ketocholesterol in a suitable anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction or ethanol for NaBH₄ reduction) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (LiAlH₄ or NaBH₄) portion-wise with constant stirring. The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the 7-ketocholesterol spot and the appearance of new, more polar spots corresponding to the 7-hydroxycholesterol isomers indicate the reaction is proceeding.

-

Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water, followed by a dilute solution of hydrochloric acid.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of 7α- and 7β-hydroxycholesterol.

-

Purification: Purify the crude product using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the two isomers. The polarity of 7β-hydroxycholesterol is slightly different from that of its 7α-epimer, allowing for their separation.

-

Characterization: Confirm the identity and purity of the isolated 7β-hydroxycholesterol using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Enzymatic Synthesis and Interconversion

In biological systems, 7β-hydroxycholesterol can be formed through the enzymatic reduction of 7-ketocholesterol. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme also involved in glucocorticoid metabolism. Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can catalyze the oxidation of 7β-hydroxycholesterol back to 7-ketocholesterol. This enzymatic interconversion provides a mechanism for regulating the cellular levels of these bioactive oxysterols.

Diagram of 7β-Hydroxycholesterol Synthesis Pathways

Sources

- 1. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7β-hydroxycholesterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7Beta-Hydroxycholesterol | C27H46O2 | CID 473141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Interaction of membrane/lipid rafts with the cytoskeleton: impact on signaling and function: Membrane/Lipid Rafts, Mediators of Cytoskeletal Arrangement and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7 Beta-Hydroxycholesterol | Oxidative stress inducers | TargetMol [targetmol.com]

- 8. Effect of 7 beta-hydroxycholesterol on growth and membrane composition of Mycoplasma capricolum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, purification and characterization of 7-ketocholesterol and epimeric 7-hydroxycholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Enzymatic Autoxidation Pathways of Cholesterol: Mechanisms, Products, and Analytical Considerations

Abstract

Cholesterol, a cornerstone of mammalian cell membranes and a precursor to vital biomolecules, is inherently susceptible to non-enzymatic oxidation.[1][2] This process, termed autoxidation, deviates from controlled enzymatic pathways and is predominantly driven by reactive oxygen species (ROS), leading to the formation of a diverse class of molecules known as oxysterols.[1][2] These oxidized derivatives are not merely byproducts of cellular damage but are bioactive molecules implicated in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions.[3][4][5] This technical guide provides an in-depth exploration of the two primary non-enzymatic autoxidation pathways: free radical-mediated (Type I) and singlet oxygen-mediated (Type II) oxidation. We will dissect the underlying chemical mechanisms, delineate the characteristic oxysterol products of each pathway, and present validated analytical methodologies for their robust identification and quantification, offering a critical resource for researchers in lipidology, drug development, and clinical diagnostics.

Introduction: The Chemical Vulnerability of Cholesterol

The cholesterol molecule's structure contains two key features that render it susceptible to oxidative attack: the carbon-carbon double bond between C5 and C6 (Δ5,6) in the B-ring and the adjacent allylic methylene group at C7.[3] While enzymatic oxidation by cytochrome P450 enzymes is a highly regulated process essential for synthesizing steroid hormones and bile acids, non-enzymatic autoxidation is a stochastic process initiated by oxidative stress.[1][2] Understanding the distinction between these pathways is crucial, as the resulting oxysterol profiles can serve as specific footprints of distinct pathophysiological states. The accumulation of autoxidation products, particularly within low-density lipoprotein (LDL) particles and arterial walls, is a key event in the initiation and progression of atherosclerosis.[6]

The Free Radical-Mediated Pathway (Type I Autoxidation)

Free radical-mediated autoxidation is a chain reaction process analogous to the peroxidation of polyunsaturated fatty acids.[7][8] It is initiated by potent ROS such as the hydroxyl radical (HO•) or peroxynitrite (ONOO⁻) and proceeds through three distinct phases.[5][9]

Mechanism:

-

Initiation: The reaction begins with the abstraction of a hydrogen atom from the most vulnerable position, the allylic C7, by a radical initiator. This generates a carbon-centered cholesteryl radical.[9][10]

-

Propagation: The cholesteryl radical reacts rapidly with molecular oxygen (O₂) to form a cholesterol peroxyl radical (Chol-OO•). This highly reactive intermediate then propagates the chain reaction by abstracting a hydrogen atom from a neighboring lipid molecule (such as another cholesterol molecule), yielding a cholesterol hydroperoxide (Chol-OOH) and a new lipid radical.[9][11][12]

-

Decomposition and Product Formation: The primary products, the epimeric 7-hydroperoxycholesterols (7α-OOH and 7β-OOH), are relatively unstable.[13][14] They can be reduced to the more stable 7-hydroxycholesterols (7α-OH and 7β-OH) or undergo further reactions to form the thermodynamically stable 7-ketocholesterol (7-KC), which is often the most abundant oxysterol found in vivo.[3][5][11][13] The formation of 7-KC can also occur via the Russell mechanism, where two peroxyl radicals interact.[3]

Caption: Free Radical-Mediated Cholesterol Autoxidation (Type I).

The Singlet Oxygen-Mediated Pathway (Type II Autoxidation)

This non-radical pathway does not involve a chain reaction. It is initiated by singlet oxygen (¹O₂), an electronically excited state of molecular oxygen.[15] Singlet oxygen can be generated in biological systems through photosensitization reactions or as a byproduct of other oxidative processes, such as the Russell mechanism.[3][15][16]

Mechanism:

The reaction of singlet oxygen with cholesterol proceeds via a concerted "ene" reaction, where ¹O₂ attacks the electron-rich Δ5,6 double bond.[3] This mechanism is highly specific and leads to a distinct set of hydroperoxide products that differ from those of the free-radical pathway.

Products:

The primary and major product is 3β-hydroxy-5α-cholest-6-ene-5-hydroperoxide (5α-OOH).[13][17][18] Two other isomers, 3β-hydroxycholest-4-ene-6α-hydroperoxide (6α-OOH) and 3β-hydroxycholest-4-ene-6β-hydroperoxide (6β-OOH), are formed in much lower yields.[17][18] The presence of 5α-OOH is considered a definitive biomarker for the involvement of singlet oxygen in an oxidative process.[14] These hydroperoxides can subsequently be reduced to their corresponding hydroxyl derivatives.

Caption: Singlet Oxygen-Mediated Cholesterol Oxidation (Type II).

Principal Oxysterol Products: A Comparative Overview

The specific oxysterols generated provide a fingerprint of the underlying oxidative chemistry. The table below summarizes the principal non-enzymatic products and their originating pathways.

| Oxysterol Product | Common Abbreviation | Originating Pathway | Key Characteristics |

| 7α/β-Hydroxycholesterol | 7α/β-OH | Free Radical (Type I) | Stable reduction products of 7-hydroperoxides.[11][13] |

| 7-Ketocholesterol | 7-KC | Free Radical (Type I) | Often the most abundant and thermodynamically stable product.[3][5] |

| 5α,6α- and 5β,6β-Epoxycholesterol | 5,6-EC | Free Radical (Type I) | Formed via radical attack on the double bond or rearrangement of hydroperoxides.[3] |

| 5α-Hydroperoxycholesterol | 5α-OOH | Singlet Oxygen (Type II) | Major product and a specific biomarker for ¹O₂ attack.[14][17] |

| 6α/β-Hydroperoxycholesterol | 6α/β-OOH | Singlet Oxygen (Type II) | Minor products of the "ene" reaction.[17][18] |

Methodologies for the Analysis of Cholesterol Autoxidation

The analysis of oxysterols presents significant challenges due to their low physiological concentrations relative to the vast excess of native cholesterol and the propensity for artifactual oxidation during sample handling, preparation, and analysis.[4] A rigorously controlled workflow is paramount for generating reliable and reproducible data.

Causality in Experimental Design: The Pre-analytical Imperative

The foundational principle of any oxysterol analysis is the prevention of ex vivo oxidation. The choice of every subsequent step is predicated on the success of this initial control. Failure to inhibit artificial oxidation renders any downstream quantification meaningless, as one cannot distinguish endogenous oxysterols from artifacts.

Protocol 1: Critical Steps for Sample Preparation and Handling

This protocol is a self-validating system; adherence to these steps minimizes artifact formation, which can be verified by analyzing a parallel "control" sample of pure cholesterol that should yield negligible oxysterol levels.

-

Immediate Stabilization: Upon sample collection (e.g., plasma, tissue homogenate), immediately add an antioxidant cocktail. Butylated hydroxytoluene (BHT) is commonly used at a final concentration of 0.01-0.05%. This is a critical step to quench free radical reactions that can occur post-collection.

-

Inert Environment: Perform all subsequent steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during evaporation steps. This minimizes exposure to atmospheric oxygen.

-

Light and Heat Protection: Wrap all sample tubes in foil to protect from light, which can induce photooxidation.[11] All procedures should be conducted on ice or at reduced temperatures to slow down potential oxidative reactions.

-

Lipid Extraction: Employ a modified Folch or Bligh-Dyer extraction using de-gassed, HPLC-grade solvents. The inclusion of BHT in the extraction solvents is highly recommended.

-

Saponification (Optional): To measure total oxysterols (both free and esterified), a mild alkaline saponification (e.g., with 1 M KOH in methanol) is performed. This step must be conducted under a strict inert atmosphere, as it can be a major source of artifactual oxidation if oxygen is present.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been the gold standard for oxysterol analysis, offering high resolution and sensitivity.[19] Its main requirement is the chemical derivatization of oxysterols to increase their volatility and thermal stability.

-

Derivatization (The "Why"): Oxysterols contain polar hydroxyl groups that make them non-volatile and prone to degradation at the high temperatures of the GC inlet. Silylation, typically with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups. This masks the polarity, dramatically increases volatility, and allows the compounds to traverse the GC column.[20]

-

Step-by-Step Workflow: a. Transfer the extracted and dried lipid sample to a reaction vial. b. Add 50-100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS) and an appropriate solvent like pyridine or acetonitrile. c. Seal the vial tightly under an inert atmosphere. d. Heat at 60-80°C for 30-60 minutes to ensure complete derivatization. e. Cool the sample to room temperature. f. Inject an aliquot (typically 1 µL) into the GC-MS system.

-

Data Acquisition: Use selected ion monitoring (SIM) for targeted quantification of known oxysterols or full scan mode for untargeted profiling.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a powerful alternative, often providing high sensitivity and specificity without the need for derivatization.[4][19][21]

-

Direct Analysis (The "Why"): LC separates compounds in the liquid phase at or near room temperature, obviating the need for volatilization. This allows for the direct analysis of underivatized oxysterols, simplifying the workflow and reducing a potential source of variability.[19]

-

Step-by-Step Workflow: a. Reconstitute the extracted and dried lipid sample in a suitable mobile phase (e.g., methanol/acetonitrile). b. Inject the sample into the LC system. A C18 or phenyl-hexyl reversed-phase column is commonly used for separation.[22] c. The mobile phase typically consists of a gradient of an aqueous solvent (often with a modifier like formic acid or ammonium acetate to improve ionization) and an organic solvent like methanol or acetonitrile. d. The column eluent is directed to the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). APCI is often preferred for less polar molecules like oxysterols. e. Use Multiple Reaction Monitoring (MRM) mode for targeted quantification, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.

-

Derivatization for Enhanced Sensitivity (Advanced Insight): While not always necessary, derivatization can be used in LC-MS to improve ionization efficiency. "Charge-tagging" the oxysterol with a permanently charged moiety (e.g., using a Girard reagent) can significantly boost signal intensity in ESI mode.[20]

Caption: Comparative Analytical Workflows for Oxysterol Analysis.

Conclusion and Future Perspectives

The non-enzymatic autoxidation of cholesterol is a fundamental process in lipid biochemistry with profound implications for human health. The two major pathways, free radical-mediated and singlet oxygen-mediated, generate distinct profiles of oxysterol products that can serve as valuable biomarkers for specific types of oxidative stress.[1][2] For researchers and drug development professionals, the ability to accurately measure these compounds is paramount. This requires not only sophisticated analytical instrumentation but, more importantly, a deep understanding of the underlying chemistry to implement rigorous, self-validating protocols that prevent artifactual oxidation. Future research will likely focus on refining high-throughput analytical methods and further elucidating the specific signaling roles of individual oxysterols, paving the way for novel diagnostic tools and therapeutic interventions targeting oxidative-stress-related diseases.

References

-

Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. Chemistry and Physics of Lipids, 164(6), 457-468. [Link]

-

Murphy, R. C., & Johnson, K. M. (n.d.). Cholesterol, Reactive Oxygen Species, and the Formation of Biologically Active Mediators. Journal of Biological Chemistry. [Link]

-

Xu, L., & Porter, N. A. (2015). Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders. Free Radical Research, 49(7), 835-849. [Link]

-

Björkhem, I., Diczfalusy, U., et al. (2014). On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO. Journal of Lipid Research, 55(5), 940-944. [Link]

-

Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. ResearchGate. [Link]

-

Brazier, Y. (2024). What to know about oxidized cholesterol. Medical News Today. [Link]

-

Griffiths, W. J., Crick, P. J., & Wang, Y. (2013). New methods for analysis of oxysterols and related compounds by LC-MS. Journal of Steroid Biochemistry and Molecular Biology, 169, 4-17. [Link]

-

Thompson, M. J., et al. (n.d.). Reactions of singlet oxygen with cholesterol: a computational study. Journal of Molecular Modeling. [Link]

-

Korytowski, W., & Girotti, A. W. (1995). Singlet oxygen adducts of cholesterol: photogeneration and reductive turnover in membrane systems. Photochemistry and Photobiology, 62(3), 459-466. [Link]

-

Iuliano, L. (2011). Figure 2 from Pathways of cholesterol oxidation via non-enzymatic mechanisms. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Singlet oxygen. [Link]

-

Girotti, A. W. (2011). Cholesterol hydroperoxide generation, translocation, and reductive turnover in biological systems. Journal of Lipid Research, 52(11), 1949-1965. [Link]

-

Korytowski, W., & Girotti, A. W. (2009). Surprising Inability of Singlet Oxygen-Generated 6-Hydroperoxycholesterol to Induce Damaging Free Radical Lipid Peroxidation in Cell Membranes. Photochemistry and Photobiology, 85(5), 1187-1193. [Link]

-

Xu, L., & Porter, N. A. (2015). Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders. Free Radical Research, 49(7), 835-849. [Link]

-

Vate, N. K. (n.d.). Major pathways of cholesterol oxidation. ResearchGate. [Link]

-

Porter, N. A. (n.d.). Products of cholesterol autoxidation via H-atom abstraction and addition pathways. ResearchGate. [Link]

-

Liu, W., et al. (2011). Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate. Journal of Biological Chemistry, 286(38), 33144-33153. [Link]

-

Terao, J. (2014). Cholesterol hydroperoxides and their degradation mechanism. Subcellular Biochemistry, 77, 85-95. [Link]

-

Girotti, A. W. (2017). Cholesterol Peroxidation as a Special Type of Lipid Oxidation in Photodynamic Systems. Photochemistry and Photobiology, 93(2), 433-445. [Link]

-

Wang, Y., et al. (n.d.). Non-enzymatic oxidation products of cholesterol. ResearchGate. [Link]

-

Korytowski, W., et al. (2005). Inhibition of Free Radical-Mediated Cholesterol Peroxidation by Diazeniumdiolate-Derived Nitric Oxide: Effect of Release Rate on Mechanism of Action in a Membrane System. Chemical Research in Toxicology, 18(11), 1649-1659. [Link]

-

Murphy, R. C., & Johnson, K. M. (2008). Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species. Journal of Biological Chemistry, 283(23), 15521-15525. [Link]

-

Nury, T., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Journal of Steroid Biochemistry and Molecular Biology, 223, 106155. [Link]

-

Griffiths, W. J., et al. (n.d.). Methods for Oxysterol Analysis: Past, Present and Future. ResearchGate. [Link]

-

Sligh, S. F., et al. (2005). Cholesterol Hydroperoxides as Substrates for Cholesterol-Metabolizing Cytochromes P450 and Alternative Sources of 25-Hydroxycholesterol and other Oxysterols. Journal of Biological Chemistry, 280(48), 40165-40173. [Link]

-

Nury, T., et al. (n.d.). Biosynthesis of 7-ketocholesterol. ResearchGate. [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Xu, L., et al. (2014). Reactivities and Products of Free Radical Oxidation of Cholestadienols. Journal of the American Chemical Society, 136(13), 5109-5116. [Link]

-

Smith, L. L. (1981). The Autoxidation of Cholesterol. Semantic Scholar. [Link]

-

Griffiths, W. J., Crick, P. J., & Wang, Y. (2013). Methods for oxysterol analysis: Past, present and future. Biochemical Pharmacology, 86(1), 3-14. [Link]

-

Li, Y., et al. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 14(1), 21. [Link]

-

Björkhem, I. (2014). Novel routes for metabolism of 7-ketocholesterol. Semantic Scholar. [Link]

-

Jacob, R. F., & Mason, R. P. (2005). Lipid Peroxidation Induces Cholesterol Domain Formation in Model Membranes. Journal of Biological Chemistry, 280(47), 39350-39357. [Link]

-

Medicosis Perfectionalis. (2018). Mechanism of Lipid Peroxidation. YouTube. [Link]

-

Nury, T., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Aston Publications Explorer. [Link]

Sources

- 1. Pathways of cholesterol oxidation via non-enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol, Reactive Oxygen Species, and the Formation of Biologically Active Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New methods for analysis of oxysterols and related compounds by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidized cholesterol: Causes, effects, and prevention [medicalnewstoday.com]

- 7. Free radical oxidation of cholesterol and its precursors: Implications in cholesterol biosynthesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Figure 2 from Pathways of cholesterol oxidation via non-enzymatic mechanisms. | Semantic Scholar [semanticscholar.org]

- 10. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. CHOLESTEROL HYDROPEROXIDE GENERATION, TRANSLOCATION, AND REDUCTIVE TURNOVER IN BIOLOGICAL SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholesterol Peroxidation as a Special Type of Lipid Oxidation in Photodynamic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Singlet oxygen - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Singlet oxygen adducts of cholesterol: photogeneration and reductive turnover in membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Surprising Inability of Singlet Oxygen-Generated 6-Hydroperoxycholesterol to Induce Damaging Free Radical Lipid Peroxidation in Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxysterols: Functions, Occurrence, and Analysis Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. Methods for oxysterol analysis: Past, present and future [ouci.dntb.gov.ua]

- 22. mdpi.com [mdpi.com]

Topic: 7β-Hydroxycholesterol Biosynthesis in Human Liver Microsomes

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive exploration of 7β-hydroxycholesterol (7β-OHC) biosynthesis, with a specific focus on its formation within human liver microsomes. Moving beyond a simple recitation of facts, this document delves into the nuanced biochemistry, distinguishing between the predominant non-enzymatic pathways and the less characterized enzymatic contributions. We provide field-proven, step-by-step protocols for the preparation of human liver microsomes, the execution of in vitro incubation assays, and the definitive quantification of 7β-OHC using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind experimental choices is explained throughout, ensuring each protocol serves as a self-validating system. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately investigate this critical oxysterol.

Introduction: The Dichotomy of 7β-Hydroxycholesterol Formation

7β-hydroxycholesterol (7β-OHC) is an oxysterol, a class of cholesterol oxidation products that play significant roles in numerous physiological and pathological processes. Unlike its isomer, 7α-hydroxycholesterol—the well-defined product of the rate-limiting step in the classic bile acid synthesis pathway catalyzed by cholesterol 7α-hydroxylase (CYP7A1)[1][2][3]—the origins of 7β-OHC are more complex. It is primarily recognized as a marker of oxidative stress, formed largely through non-enzymatic auto-oxidation of cholesterol[4][5]. Its presence in tissues and lipoproteins is often linked to cytotoxic effects, including the induction of apoptosis, and is associated with pathologies such as atherosclerosis and neurodegenerative diseases[4][5][6].

While auto-oxidation is a major contributor, the potential for enzymatic formation within the endoplasmic reticulum (microsomal fraction) of the human liver presents a critical area of investigation for understanding its complete metabolic profile. This guide will dissect these formation pathways and provide the technical framework to study them.

The Biosynthetic Landscape of 7β-Hydroxycholesterol

The formation of 7β-OHC is not dominated by a single, high-affinity enzymatic pathway in the same manner as other cholesterol metabolites. Its biosynthesis is best understood as a combination of non-enzymatic and minor or indirect enzymatic processes.

The Predominant Pathway: Non-Enzymatic Auto-oxidation

The primary route for 7β-OHC generation is the free radical-mediated peroxidation of cholesterol. This process does not require an enzyme and occurs when cholesterol is exposed to reactive oxygen species (ROS). 7β-OHC and 7-ketocholesterol are the main products generated through this auto-oxidation process[4][5]. This is a crucial baseline consideration in any experimental system, as the presence of oxygen and trace metals can lead to its formation, potentially confounding the measurement of enzymatic activity.

Enzymatic Contributions in Human Liver Microsomes

While direct, high-efficiency 7β-hydroxylation of cholesterol by a specific cytochrome P450 (CYP) enzyme is not well-established, enzymatic processes within the liver microsomes can contribute to the 7β-OHC pool.

-

Minor Product of Promiscuous CYPs: The liver microsomal proteome is rich in CYP enzymes, some of which exhibit broad substrate specificity. While not their primary function, enzymes like CYP3A4 are known to hydroxylate cholesterol at various positions[7][8]. It is plausible that these enzymes may produce trace amounts of 7β-OHC, although this is considered a minor metabolic fate compared to other hydroxylations. Studies of cholesterol metabolism in liver microsomes have shown that only small amounts of 7β-hydroxylated products are formed compared to their 7α-hydroxylated counterparts[9].

-

Metabolism of Precursors: An indirect enzymatic route involves the conversion of other oxysterols. For example, 7-ketocholesterol can be stereo-specifically reduced to 7β-hydroxycholesterol by enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which can be present in liver homogenates[10].

The diagram below illustrates the major pathways leading to the formation of 7-hydroxylated cholesterol isomers, highlighting the dominant role of CYP7A1 for 7α-OHC and auto-oxidation for 7β-OHC.

Experimental Framework for Analysis in Human Liver Microsomes

Investigating the microsomal biosynthesis of 7β-OHC requires meticulous experimental design to isolate true enzymatic activity from background non-enzymatic formation. The following sections provide a validated workflow.

Part A: Protocol for Preparation of Human Liver Microsomes (HLMs)

This protocol is based on the widely used differential ultracentrifugation method[11][12]. The core principle is to separate subcellular fractions based on their size and density.

Causality: Using ice-cold isotonic buffers (containing sucrose) is critical to maintain osmotic stability, prevent organelle lysis, and inhibit degradative enzyme activity during the procedure[11][13]. The initial low-speed spin pellets larger components like nuclei and mitochondria, while the subsequent high-speed spin pellets the smaller endoplasmic reticulum fragments (microsomes)[14][15].

Step-by-Step Methodology:

-

Homogenization:

-

Thaw fresh-frozen human liver tissue on ice. Weigh approximately 1-2 grams of tissue.

-

Mince the tissue thoroughly with scissors in a petri dish on ice.

-

Transfer the minced tissue to a pre-chilled glass Dounce homogenizer containing 3 volumes (w/v) of ice-cold Homogenization Buffer (e.g., 50 mM potassium phosphate, 0.25 M sucrose, pH 7.4)[11].

-

Homogenize with 10-15 slow strokes of the pestle. Avoid generating foam.

-

-

Initial Centrifugation:

-

Transfer the homogenate to pre-chilled centrifuge tubes.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet cell debris, nuclei, and mitochondria[11].

-

-

Microsomal Pelleting:

-

Carefully decant the supernatant (this is the S12 fraction) into pre-chilled ultracentrifuge tubes.

-

Centrifuge the supernatant at 108,000 x g for 70 minutes at 4°C. The resulting pellet is the microsomal fraction[11].

-

-

Washing:

-

Discard the supernatant. Gently rinse the pellet with a small volume of Wash Buffer (e.g., 50 mM potassium phosphate, 0.15 M KCl, pH 7.4) to remove cytosolic contaminants[11].

-

Resuspend the pellet in Wash Buffer and repeat the ultracentrifugation (108,000 x g for 70 minutes at 4°C).

-

-

Final Preparation and Storage:

-

Discard the supernatant. Resuspend the final washed microsomal pellet in a minimal volume of Storage Buffer (e.g., 50 mM potassium phosphate, 0.25 M sucrose, pH 7.4)[11].

-

Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Aliquot the microsomal suspension into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.

-

Part B: Protocol for In Vitro Incubation Assay

This assay reconstitutes the enzymatic environment necessary for CYP-mediated reactions.

Causality: The reaction requires microsomal enzymes, the substrate (cholesterol), and a cofactor system. CYPs require electrons, which are transferred from NADPH by the enzyme NADPH-cytochrome P450 reductase, also present in the microsomes. An NADPH-regenerating system (e.g., G6P and G6PDH) is used to maintain a constant supply of NADPH throughout the incubation[14][15].

Step-by-Step Methodology:

-

Prepare Reagents: Thaw HLM aliquots slowly on ice. Prepare a stock solution of cholesterol in a suitable organic solvent (e.g., ethanol or DMSO) and an NADPH-regenerating system solution.

-

Reaction Setup: In a microcentrifuge tube, combine the components as detailed in Table 1. Prepare reactions in triplicate.

-

Pre-incubation: Pre-incubate the mixture (without the NADPH-regenerating system) for 5 minutes at 37°C to allow the substrate to partition into the microsomal membranes.

-

Initiate Reaction: Start the reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate for a predetermined time (e.g., 60 minutes) at 37°C with gentle agitation[14][15].

-

Termination: Stop the reaction by adding 2 volumes of a cold organic solvent, such as acetonitrile or ethyl acetate, containing a suitable internal standard (e.g., d7-7β-hydroxycholesterol)[14][16]. The solvent precipitates the protein and begins the extraction process.

-

Self-Validating Controls:

-

Time-Zero Control: Terminate the reaction immediately after adding the NADPH system.

-

No-NADPH Control: Replace the NADPH system with buffer to quantify non-cofactor-dependent (i.e., non-CYP) product formation.

-

Heat-Inactivated Control: Use microsomes that have been boiled for 5 minutes to denature enzymes. This control is crucial for assessing non-enzymatic, auto-oxidation-driven formation under assay conditions.

-

| Component | Stock Concentration | Volume (µL) | Final Concentration | Purpose |

| Potassium Phosphate Buffer (pH 7.4) | 100 mM | Varies | 50 mM | Maintain pH |

| Human Liver Microsomes (HLM) | 20 mg/mL | 25 | 0.5 - 1.0 mg/mL | Enzyme Source |

| Cholesterol (in DMSO) | 10 mM | 1 | 20-100 µM | Substrate |

| NADPH-Regenerating System | 10x | 50 | 1x | Cofactor Supply |

| Water | - | to 500 µL | - | Final Volume |

| Table 1: Representative HLM Incubation Reaction Mixture. |

Part C: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of oxysterols due to its ability to distinguish between isomers.

Causality: Sample preparation is essential to remove interfering matrix components like proteins and phospholipids that can suppress the analyte signal in the mass spectrometer[16][17]. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective methods for isolating the lipophilic oxysterols[16][17].

Step-by-Step Methodology:

-

Protein Precipitation: After terminating the reaction, vortex the sample vigorously for 1 minute. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein[17].

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant to a clean glass tube.

-

Add 1 mL of an extraction solvent like methyl tert-butyl ether (MTBE) or hexane[16].

-

Vortex vigorously for 2 minutes, then centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis[16].

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 or Phenyl-Hexyl column)[18].

-

Analyze using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 7β-OHC and its deuterated internal standard.

-

| Parameter | Typical Condition | Purpose |

| LC Column | C18 or Phenyl-Hexyl, 2.1 x 100 mm, <3 µm | Chromatographic separation of isomers |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Aqueous component for gradient elution |

| Mobile Phase B | Methanol/Acetonitrile with modifier | Organic component for gradient elution |

| Flow Rate | 0.2 - 0.4 mL/min | Controls retention time and separation |

| Ionization Mode | ESI+ or APCI+ | Generates charged analyte molecules |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity |

| MRM Transition (7β-OHC) | e.g., m/z 385.3 -> 159.1 (after loss of water) | Specific parent/fragment pair for quantification |

| MRM Transition (d7-7β-OHC) | e.g., m/z 392.3 -> 164.1 | Internal standard for accurate quantification |

| Table 2: Representative LC-MS/MS Parameters for 7β-OHC Analysis.[16][18][19] |

Data Interpretation

True enzymatic formation of 7β-OHC is determined by subtracting the amount of product formed in the control incubations (heat-inactivated and no-NADPH) from that formed in the complete reaction incubations. A statistically significant, NADPH-dependent increase in 7β-OHC above the background level indicates enzymatic activity. Comparing this rate to that of 7α-OHC formation in the same system will provide crucial context regarding the relative importance of these pathways.

Conclusion

The study of 7β-hydroxycholesterol biosynthesis in human liver microsomes is a nuanced endeavor. While this oxysterol is predominantly a product of non-enzymatic auto-oxidation, understanding the minor enzymatic contributions is essential for a complete picture of cholesterol metabolism and its role in disease. The methodologies presented in this guide—from meticulous microsome preparation to highly specific LC-MS/MS analysis, all underpinned by self-validating controls—provide a robust framework for researchers to accurately quantify and interpret the formation of this important biomolecule.

References

- Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1. (n.d.). Google Search.

- CYP7B1 - Wikipedia. (n.d.). Google Search.

- Mitochondrial oxysterol biosynthetic pathway gives evidence for CYP7B1 as controller of regulatory oxysterols. (2019, January 30). PubMed.

- Application Notes and Protocols for 7β-hydroxycholesterol Plasma Analysis. (n.d.). Benchchem.

- Preparation of Human Liver Microsomes. (n.d.). Bio-protocol.

- Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria. (n.d.). PubMed.

- Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Google Search.

- Influence of CYP7B1-deficiency on bile acid and oxysterol metabolism.... (n.d.). ResearchGate.

- Metabolism of oxysterols derived from nonenzymatic oxidation of 7-dehydrocholesterol in cells. (n.d.). PMC - NIH.

- Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. (n.d.). MDPI.

- The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). Google Search.

- Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.

- Technical Support Center: Analysis of 7-Hydroxycholesterol by LC-MS/MS. (n.d.). Benchchem.

- Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework. (2024, September 30). MDPI.

- Application Notes and Protocols for the Quantification of 7-Hydroxycholesterol in Plasma. (n.d.). Benchchem.

- 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. (2019, October 3). PubMed.

- Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. (n.d.). PMC.

- Metabolism of 4-hydroxycholesterol. CYP7A1 (cholesterol 7-hydroxylase).... (n.d.). ResearchGate.

- Microsome Isolation Kit (MAK3401) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- Cytochrome P450 enzymes in the metabolism of cholesterol and cholesterol derivatives. (n.d.). Google Search.

- Cholesterol-metabolizing cytochromes P450. (n.d.). PubMed - NIH.

- 7a-Hydroxylation of 25-or 27-hydroxycholesterol by P450 7B1. (n.d.). ResearchGate.

- Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications. (n.d.). Frontiers.

- Cholesterol 7 alpha-hydroxylase - Wikipedia. (n.d.). Google Search.

- Cytochrome P450 7A1 cholesterol 7alpha-hydroxylation: individual reaction steps in the catalytic cycle and rate-limiting ferric iron reduction. (2011, February 11). PubMed.

- Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. (2024, December 25). MDPI.

- A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. (2020, September 30). University of Surrey.

- 7 alpha-hydroxylation of 27-hydroxycholesterol in human liver microsomes. (n.d.). PubMed.

- 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. (n.d.). Google Search.

- On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO. (n.d.). ResearchGate.

- 7α-hydroxy Cholesterol (CAS Number: 566-26-7). (n.d.). Cayman Chemical.

- Cholesterol 7α-hydroxylase in rat liver microsomal preparations. (n.d.). PMC - NIH.

- Still another activity by the highly promiscuous enzyme CYP3A4: 25-hydroxylation of cholesterol. (2011, June 7). PMC - NIH.

- 7β-hydroxy Cholesterol (CAS 566-27-8). (n.d.). Cayman Chemical.

- Cholesterol 25-hydroxylation activity of CYP3A. (n.d.). PMC - NIH.

- Studies on 7a-hydroxycholesterol in extrahepatic tissues and cells. (2024, September 2). Karolinska Institutet.

- 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans. (n.d.). PMC - NIH.

- Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications in. (2022, July 14). Google Search.

- Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. (2015, June 26). eLife.

Sources

- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 6. caymanchem.com [caymanchem.com]

- 7. Cholesterol 25-hydroxylation activity of CYP3A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. oyc.co.jp [oyc.co.jp]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Research Portal [openresearch.surrey.ac.uk]

7β-Hydroxycholesterol: A Technical Guide to its Pivotal Role in Cellular Processes

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: 7β-hydroxycholesterol (7β-OHC) is an oxidized derivative of cholesterol, or oxysterol, increasingly recognized for its potent bioactivity and significant involvement in the pathophysiology of numerous chronic diseases.[1][2] Unlike its isomer 7α-hydroxycholesterol, a key intermediate in bile acid synthesis, 7β-OHC is primarily a product of non-enzymatic cholesterol auto-oxidation, positioning it as a critical marker and mediator of oxidative stress.[1] This guide provides a comprehensive technical overview of the synthesis, metabolism, and multifaceted physiological roles of 7β-OHC. We will delve into its core mechanisms of action, including the induction of apoptosis, modulation of inflammatory signaling, and its impact on cellular organelles. Furthermore, we will explore its pathological implications in atherosclerosis and neurodegenerative disorders, present validated experimental protocols for its study, and discuss future therapeutic avenues.

Biochemistry and Metabolism of 7β-Hydroxycholesterol

The cellular concentration of 7β-OHC is a tightly controlled balance between its formation and metabolic conversion. Understanding this balance is fundamental to appreciating its physiological and pathological impact.

Synthesis: A Marker of Oxidative Stress

The primary route for 7β-OHC formation is the non-enzymatic, free radical-mediated oxidation of cholesterol.[1] This process is often initiated by reactive oxygen species (ROS), making 7β-OHC a reliable indicator of cellular oxidative stress. Its levels are often elevated in tissues and biological fluids under conditions of heightened oxidative burden, such as in atherosclerotic plaques and the brains of patients with neurodegenerative diseases.[1][3][4]

Another significant precursor to 7β-OHC is 7-ketocholesterol (7KC), another cytotoxic oxysterol formed via cholesterol oxidation.[1] 7KC can be metabolically converted to 7β-OHC, further linking its presence to oxidative damage.[1]

Metabolic Conversion Pathways

Once formed, 7β-OHC is not inert. It can be further metabolized by cellular enzymes, primarily within the liver, which can either detoxify it or convert it into other bioactive molecules. Key enzymes in oxysterol metabolism include members of the cytochrome P450 (CYP) family, such as CYP7A1, CYP7B1, and CYP27A1, which are involved in the pathways leading to bile acid synthesis.[5][6] For instance, CYP7B1 can hydroxylate various oxysterols, playing a role in an alternative pathway of bile acid synthesis.[6]

Core Cellular Functions and Mechanisms of Action

7β-OHC exerts profound effects on cellular homeostasis through multiple mechanisms. Its actions are often dose-dependent and cell-type specific, leading to a complex array of biological outcomes.

Induction of Apoptosis via the Mitochondrial Pathway

A hallmark of 7β-OHC cytotoxicity is its potent ability to induce apoptosis, a critical process in the development of atherosclerosis where it affects cells of the arterial wall.[7][8] The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Key events in 7β-OHC-induced apoptosis include:

-

Mitochondrial Membrane Depolarization: Treatment of cells, such as the U937 monocyte line, with 7β-OHC leads to a rapid loss of mitochondrial membrane potential.[7][9]

-

Cytochrome c Release: Following depolarization, cytochrome c is released from the mitochondria into the cytosol.[7][10]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-3 and -9, which are the executioners of apoptosis.[10][11]

-

DNA Fragmentation: The activated caspases lead to the cleavage of key cellular substrates, culminating in DNA fragmentation and the morphological changes characteristic of apoptosis.[10][11]

Studies have shown that inhibitors of the mitochondrial permeability transition pore can protect against 7β-OHC-induced cell death, confirming the central role of the mitochondria in this process.[7][9]

Figure 1: Mitochondrial pathway of apoptosis induced by 7β-OHC.

Perturbation of Calcium Homeostasis

7β-OHC rapidly disrupts intracellular calcium (Ca²⁺) homeostasis, an early event that precedes apoptosis. In human aortic smooth muscle cells, 7β-OHC induces Ca²⁺ oscillations within minutes of exposure.[12] This is followed by the depletion of thapsigargin-sensitive Ca²⁺ stores, indicating a perturbation of the endoplasmic reticulum (ER).[12] This initial influx of Ca²⁺ may act as an early trigger for the apoptotic cascade, although its direct role in executing cell death upon chronic exposure appears less significant.[8] The Ca²⁺ influx can occur through L-type channels, as it can be blocked by channel blockers like nifedipine.[8]

Inflammatory Signaling

7β-OHC is a significant modulator of inflammatory responses, contributing to the chronic inflammation observed in diseases like atherosclerosis. It can stimulate the secretion of pro-inflammatory chemokines, such as interleukin-8 (IL-8), from monocytic cells and macrophages.[13] This IL-8 upregulation appears to occur independently of Toll-like receptor (TLR) signaling but involves the activation of the ERK1/2 MAP kinase pathway in a calcium-dependent manner.[13][14]

In neurodegenerative contexts, direct injection of 7β-OHC into the hippocampus of mice leads to the activation of astrocytes and microglia and an increase in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][15][16]

Figure 2: 7β-OHC-induced inflammatory signaling leading to IL-8 secretion.

Pathophysiological Relevance

The accumulation of 7β-OHC is strongly implicated in the pathology of several major diseases.

Atherosclerosis

Atherosclerosis is fundamentally an inflammatory disease exacerbated by lipid accumulation. 7β-OHC is found in significant quantities within atherosclerotic plaques.[1] Its role in disease progression is multifaceted:

-

Induction of Apoptosis: It promotes the death of endothelial cells, smooth muscle cells, and macrophages within the plaque, contributing to lesion instability.[7][8]

-

Pro-inflammatory Effects: By stimulating chemokine production, it helps recruit more immune cells to the plaque, perpetuating the inflammatory cycle.[13]

Neurodegenerative Diseases

Emerging evidence strongly links 7β-OHC to neurodegeneration.[4]

-

Alzheimer's Disease (AD): Increased levels of 7β-OHC have been found in the hair of AD patients, and these levels correlate with clinical severity.[1][15] Animal studies show that 7β-OHC can directly induce neuroinflammation, enhance the production of amyloid-beta (Aβ), and promote tau phosphorylation—all hallmarks of AD pathology.[15][16] This suggests 7β-OHC could serve as both a peripheral biomarker and a direct contributor to AD.[15]

-

Multiple Sclerosis (MS): In MS patients, serum levels of 7β-OHC are associated with serum neurofilament light chain (sNfL), a key marker of neuroaxonal injury.[17] This suggests that ROS-mediated cholesterol oxidation and subsequent 7β-OHC production are linked to the ongoing neuronal damage in MS.[17]

-

Peroxisomal Dysfunction: 7β-OHC can alter the biogenesis and activity of peroxisomes in glial and microglial cells.[4] This dysfunction can contribute to the pathology of diseases like AD, MS, and X-linked adrenoleukodystrophy by disrupting lipid metabolism and cellular detoxification.[4]

Methodologies for Studying 7β-Hydroxycholesterol

Investigating the roles of 7β-OHC requires robust and validated methodologies. Here, we outline a core experimental workflow.

Experimental Workflow: Investigating 7β-OHC Cytotoxicity

This workflow provides a framework for characterizing the cytotoxic effects of 7β-OHC on a cultured cell line (e.g., U937 monocytes or human aortic smooth muscle cells).

Figure 3: Experimental workflow for assessing 7β-OHC cytotoxicity.

Protocol: In Vitro Cell Treatment and Apoptosis Analysis

This protocol details the steps for treating a cell line with 7β-OHC and assessing apoptosis using Annexin V/Propidium Iodide (PI) staining.

Objective: To quantify the induction of apoptosis by 7β-OHC in a dose- and time-dependent manner.

Materials:

-

Adherent or suspension cell line (e.g., U937)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

7β-hydroxycholesterol (powder)

-

Ethanol (200 proof) or 2-hydroxypropyl-β-cyclodextrin for solubilization

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Methodology:

-

Preparation of 7β-OHC Stock Solution:

-

Rationale: 7β-OHC is highly lipophilic and requires a carrier for solubilization in aqueous culture media. Ethanol is common, but cyclodextrin complexes can improve bioavailability and reduce solvent toxicity.

-

Dissolve 7β-OHC powder in ethanol to create a concentrated stock solution (e.g., 10-20 mM). Store at -20°C, protected from light.

-

-

Cell Seeding:

-

Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest (e.g., 0.5 x 10⁶ cells/mL for suspension cells).

-

Allow cells to adhere or equilibrate for 24 hours.

-

-

Cell Treatment:

-

Prepare working solutions of 7β-OHC by diluting the stock solution in a complete culture medium to the final desired concentrations (e.g., 10, 25, 50 µM).

-

Prepare a vehicle control using the same final concentration of ethanol as in the highest 7β-OHC dose.

-

Remove the old medium from cells and replace it with the medium containing the vehicle or 7β-OHC.

-

Incubate for the desired time points (e.g., 16, 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Suspension cells: Transfer cells from each well to a flow cytometry tube.

-

Adherent cells: Gently detach cells using Trypsin-EDTA, neutralize with a complete medium, and transfer to a flow cytometry tube.

-

Centrifuge cells (e.g., 300 x g for 5 minutes) and wash once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour.

-

Data Interpretation:

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Necrotic cells: Annexin V-negative / PI-positive

-

-

Therapeutic Implications and Future Directions

The central role of 7β-OHC in oxidative stress-driven pathologies makes it a compelling target for therapeutic intervention. Strategies may include:

-

Antioxidant Therapies: Molecules that can scavenge ROS or bolster endogenous antioxidant defenses could reduce the formation of 7β-OHC.[10]

-

Modulation of Metabolism: Enhancing the enzymatic conversion of 7β-OHC to less toxic metabolites could be a viable strategy.

-

Biomarker Development: Given its correlation with disease severity in AD and MS, developing sensitive assays for 7β-OHC in accessible fluids (serum) or tissues (hair) could provide valuable prognostic and diagnostic tools.[15][17]

Future research should focus on further elucidating the specific receptors and downstream signaling partners of 7β-OHC, identifying the precise enzymatic pathways responsible for its clearance, and validating its utility as a clinical biomarker in large patient cohorts.

Conclusion

7β-hydroxycholesterol is far more than a simple oxidation byproduct. It is a potent, bioactive molecule that functions as a key sensor and effector of oxidative stress. Its ability to induce apoptosis, perturb calcium signaling, and promote inflammation places it at the crossroads of cellular homeostasis and disease. A thorough understanding of its physiological roles is critical for researchers and clinicians working to unravel the complexities of atherosclerosis, neurodegeneration, and other chronic inflammatory conditions, and for developing novel therapeutic strategies to combat them.

References

-

O'Callaghan, Y. C., Woods, J. A., O'Brien, N. M. (2001). The role of the mitochondria in apoptosis induced by 7beta-hydroxycholesterol and cholesterol-5beta,6beta-epoxide. PubMed. [Link]

-

O'Callaghan, Y., Woods, J. A., O'Brien, N. M. (2001). Comparison of the apoptotic processes induced by the oxysterols this compound and cholesterol-5beta,6beta-epoxide. PubMed. [Link]

-

McDonnell, M., O'Brien, N. M., O'Callaghan, Y. C. (2010). 25-Hydroxycholesterol, this compound and 7-ketocholesterol upregulate interleukin-8 expression independently of Toll-like receptor 1, 2, 4 or 6 signalling in human macrophages. PubMed. [Link]

-

Corcoran, D., O'Callaghan, Y., O'Brien, N. M. (2006). The role of calcium in apoptosis induced by this compound and cholesterol-5beta,6beta-epoxide. PubMed. [Link]

-

Ares, M. P., Pörn-Ares, M. I., Moses, S., Thyberg, J., Juntti-Berggren, L., Berggren, P., Hultgårdh-Nilsson, A., Kallin, B., Nilsson, J. (2000). This compound induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells. Semantic Scholar. [Link]

-

O'Callaghan, Y. C., Woods, J. A., O'Brien, N. M. (2001). The role of the mitochondria in apoptosis induced by this compound and cholesterol-5beta,6beta-epoxide. ResearchGate. [Link]

-

Lemaire-Ewing, S., Berthier, A., Royer, M. C., Prunet, C., Sghaier, R., Monier, S., Menetrier, F., Corcos, L., Neel, D., Lizard, G. (2009). This compound and 25-hydroxycholesterol-induced interleukin-8 secretion involves a calcium-dependent activation of c-fos via the ERK1/2 signaling pathway in THP-1 cells: oxysterols-induced IL-8 secretion is calcium-dependent. Frontiers in Bioscience. [Link]

-

Vejux, A., Nury, T., Haddaoui, A., Samadi, M., Kabran, N., Menaa, F., El-Kirat-Chatel, S., M'Barek, A., Yammine, A., Cherkaoui-Malki, M., El-Mostafa, K., Lizard, G. (2020). 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity. PubMed. [Link]

-

Larrayoz, I. M., Huang, J. D., Lee, J. W., Pascual, I., Rodríguez, I. R. (2012). 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation. Investigative Ophthalmology & Visual Science. [Link]

-

Lizard, G. (2008). Signaling pathways associated with 7-ketocholesterol-and 7ß-hydroxycholesterol-induced apoptosis. ResearchGate. [Link]

-

Nury, T., Haddaoui, A., Samadi, M., Vejux, A., El-Kirat-Chatel, S., M'Barek, A., Yammine, A., Cherkaoui-Malki, M., El-Mostafa, K., Lizard, G. (2020). 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration. PubMed. [Link]

-

7α-Hydroxycholesterol – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Lee, S., Kim, S., Lee, H. J., Lee, S. M., Kim, H., Kim, Y., Kim, H., Mook-Jung, I. (2021). Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease. Translational Neurodegeneration. [Link]

-

Ares, M. P., Pörn-Ares, M. I., Moses, S., Thyberg, J., Juntti-Berggren, L., Berggren, P. O., Hultgårdh-Nilsson, A., Kallin, B., Nilsson, J. (2000). This compound induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells. PubMed. [Link]

-

Chiang, J. Y. L. (2013). Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Journal of Lipid Research. [Link]

-

Leppänen, M. R., Hänninen, T., Lehtonen, M., Laakso, H. M., Koivisto, H., Torkki, K., Viikari, L., Elovaara, I., Airas, L. (2021). The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis. PubMed. [Link]

-

Schwartz, C. C., Vlahcevic, Z. R., Almond, H. R., Gregory, D. H., Swell, L. (1973). Bile Acid Synthesis in Man: Metabolism of 7α-Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H. Journal of Clinical Investigation. [Link]

-

Lee, S., Kim, S., Lee, H. J., Lee, S. M., Kim, H., Kim, Y., Kim, H., Mook-Jung, I. (2021). Cholesterol profiling reveals 7β-hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease. ResearchGate. [Link]

-

Diczfalusy, U., Näsström, J., Nilsson, U., Ellis, E., Björkhem, I. (2005). Metabolism of 4-hydroxycholesterol. ResearchGate. [Link]

-

Vihma, H., Tikka, A., Wang, F., Olkkonen, V. M. (2020). 25-Hydroxycholesterol in health and diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Nury, T., Samadi, M., Le Grandois, J., Vejux, A., Lizard, G. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Journal of Steroid Biochemistry and Molecular Biology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells. | Semantic Scholar [semanticscholar.org]

- 3. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Ketocholesterol- and 7β-Hydroxycholesterol-Induced Peroxisomal Disorders in Glial, Microglial and Neuronal Cells: Potential Role in Neurodegeneration : 7-ketocholesterol and 7β-hydroxycholesterol-Induced Peroxisomal Disorders and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of the mitochondria in apoptosis induced by this compound and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of calcium in apoptosis induced by this compound and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the apoptotic processes induced by the oxysterols this compound and cholesterol-5beta,6beta-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound induces Ca(2+) oscillations, MAP kinase activation and apoptosis in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 25-Hydroxycholesterol, this compound and 7-ketocholesterol upregulate interleukin-8 expression independently of Toll-like receptor 1, 2, 4 or 6 signalling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol profiling reveals 7β‐hydroxycholesterol as a pathologically relevant peripheral biomarker of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The cholesterol autoxidation products, 7-ketocholesterol and 7β-hydroxycholesterol are associated with serum neurofilaments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

7β-Hydroxycholesterol: A High-Resolution Biomarker for Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of chronic and age-related diseases. The quantification of this stress state requires precise and reliable biomarkers. Among the candidates, 7β-hydroxycholesterol (7β-OHC), an oxidized derivative of cholesterol, has emerged as a highly specific indicator of non-enzymatic, free-radical-mediated damage. Unlike its isomer, 7α-hydroxycholesterol, which is primarily a product of regulated enzymatic synthesis in the bile acid pathway, 7β-OHC is formed predominantly through cholesterol auto-oxidation.[1][2] Its accumulation in tissues and circulation is therefore intimately linked to the cellular redox state and has been implicated in the pathophysiology of atherosclerosis, neurodegenerative disorders, and certain cancers.[3][4][5] This technical guide provides a comprehensive overview of 7β-OHC, detailing its biochemical origins, its role as a mediator of cytotoxicity, the signaling pathways it modulates, and validated, field-proven protocols for its precise quantification.

The Genesis of 7β-Hydroxycholesterol: A Tale of Two Pathways

Cholesterol oxidation gives rise to a class of molecules known as oxysterols. The specific isomer generated provides crucial information about the underlying biological context. The distinction between the two primary C7-hydroxylated isomers, 7α-OHC and 7β-OHC, is fundamental to understanding their utility as biomarkers.

-

The Enzymatic Pathway (7α-OHC): 7α-hydroxycholesterol is the initial and rate-limiting product in the classic "neutral" pathway of bile acid synthesis.[6] Its formation is tightly regulated and catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , located in the endoplasmic reticulum of hepatocytes.[2][6] Therefore, levels of 7α-OHC primarily reflect the activity of this specific metabolic pathway.

-